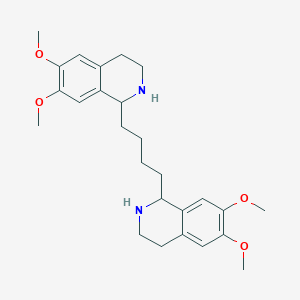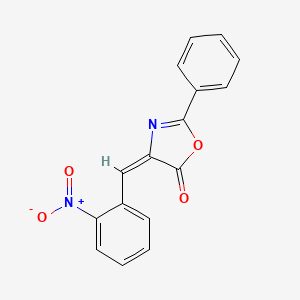
2-(Dimethylamino)ethyl methanesulfonate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)ethyl methanesulfonate hydrochloride is a chemical compound with the molecular formula C5H14ClNO3S and a molecular weight of 203.689 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl methanesulfonate hydrochloride typically involves the reaction of 2-(Dimethylamino)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)ethyl methanesulfonate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis yields 2-(Dimethylamino)ethanol and methanesulfonic acid, while substitution reactions can yield a variety of products depending on the nucleophile used .
Aplicaciones Científicas De Investigación
2-(Dimethylamino)ethyl methanesulfonate hydrochloride is used in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)ethyl methanesulfonate hydrochloride involves its ability to act as an alkylating agent. It can transfer the 2-(Dimethylamino)ethyl group to other molecules, thereby modifying their chemical structure and properties. This modification can affect the molecular targets and pathways involved, leading to various biological and chemical effects .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-(Dimethylamino)ethyl methanesulfonate hydrochloride include:
- 2-(Dimethylamino)ethyl acetate hydrochloride
- 2-(Dimethylamino)ethyl 1-phenylcyclohexylcarbamate hydrochloride
- 2-(Dimethylamino)ethyl 1-hydroxycyclohexanecarboxylate hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its specific reactivity and the types of reactions it can undergo. Its unique chemical structure allows it to participate in a variety of substitution and hydrolysis reactions, making it a versatile reagent in both research and industrial applications .
Propiedades
Número CAS |
6116-74-1 |
|---|---|
Fórmula molecular |
C5H14ClNO3S |
Peso molecular |
203.69 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl methanesulfonate;hydrochloride |
InChI |
InChI=1S/C5H13NO3S.ClH/c1-6(2)4-5-9-10(3,7)8;/h4-5H2,1-3H3;1H |
Clave InChI |
CRYDUXLWJITARY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOS(=O)(=O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11999665.png)
![7,9-Dichloro-5-(2,4-dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999671.png)


![4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999689.png)
![4-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B11999695.png)


![Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B11999702.png)
